molecular formula C15H18N2OS2 B2936795 N-(4-(methylthio)benzo[d]thiazol-2-yl)cyclohexanecarboxamide CAS No. 899983-08-5

N-(4-(methylthio)benzo[d]thiazol-2-yl)cyclohexanecarboxamide

Cat. No. B2936795
CAS RN: 899983-08-5
M. Wt: 306.44
InChI Key: CVGNOJXDDVLOPK-UHFFFAOYSA-N
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Description

“N-(4-(methylthio)benzo[d]thiazol-2-yl)cyclohexanecarboxamide” is a complex organic compound that contains a benzothiazole ring, a cyclohexanecarboxamide group, and a methylthio group . Benzothiazole derivatives are known to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .


Synthesis Analysis

While specific synthesis methods for this compound are not available, benzothiazole derivatives are generally synthesized by coupling substituted 2-amino benzothiazoles with various acids . The intermediate compounds are then treated with different reagents to yield the final derivatives .


Molecular Structure Analysis

The benzothiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The chemical shift of the ring proton (between 7.27 and 8.77 ppm) indicates that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Benzothiazole derivatives have been found to exhibit dopamine D2 receptor antagonistic activity along with serotonin 5-HT2 receptor blockage activity . This suggests that they may participate in various chemical reactions in the body, particularly in the nervous system.


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

  • Supramolecular Gelators:

    • N-(thiazol-2-yl) benzamide derivatives, including compounds similar in structure to N-(4-(methylthio)benzo[d]thiazol-2-yl)cyclohexanecarboxamide, have been studied for their gelation behavior. These compounds, particularly those with methyl functionality, show promising gelation towards ethanol/water and methanol/water mixtures. The role of methyl functionality and multiple non-covalent interactions in their gelation behavior is noteworthy. The crystal structure of these gelators indicates a helical assembly driven by π-π interaction along with cyclic N–H⋯N and S⋯O interaction, contributing to their stability and gelation properties (Yadav & Ballabh, 2020).
  • Synthesis and Characterization:

    • The synthesis of benzothiazole derivatives, including those structurally related to this compound, has been explored. These compounds are characterized by techniques such as IR, NMR, and mass spectrometry. The structural elucidation of these compounds, particularly the formation of bonds between sulfur and nitrogen atoms and the creation of five-membered rings, is significant. These studies contribute to the understanding of the chemical properties and potential applications of such compounds (Adhami et al., 2012).
  • Anticancer Properties:

    • Some benzothiazole derivatives, structurally similar to this compound, have shown potential as antitumor agents. Their synthesis and biological evaluation indicate significant in vivo inhibitory effects on tumor growth. These compounds, particularly those with specific structural modifications, exhibit selective cytotoxicity against tumorigenic cell lines, making them potential candidates for cancer therapy research (Yoshida et al., 2005).
  • Antibacterial Activity:

    • Analogues of this compound have been synthesized and tested for antibacterial activity. Certain compounds, particularly those with specific substitutions, demonstrate promising antibacterial activity against pathogens like Staphylococcus aureus and Bacillus subtilis. The cytotoxic activity of these compounds against mammalian cell lines is also assessed, indicating their potential as antibacterial agents at non-cytotoxic concentrations (Palkar et al., 2017).

Future Directions

The presence of specific functional groups within “N-(4-(methylthio)benzo[d]thiazol-2-yl)cyclohexanecarboxamide” offers clues for potential future research directions. The benzothiazole ring and the cyclohexane carboxamide group are both found in various bioactive molecules , suggesting potential applications in medicinal chemistry and drug development.

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with various biological targets to exert their effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .

Biochemical Pathways

Thiazole derivatives have been found to impact a wide range of biochemical pathways due to their diverse biological activities .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound may have similar solubility properties, which could impact its bioavailability.

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The solubility properties of thiazole derivatives suggest that they may be influenced by the solvent environment .

properties

IUPAC Name

N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2OS2/c1-19-11-8-5-9-12-13(11)16-15(20-12)17-14(18)10-6-3-2-4-7-10/h5,8-10H,2-4,6-7H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVGNOJXDDVLOPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC2=C1N=C(S2)NC(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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